(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-19(2)11-10-18(21)14-8-9-17(20(22)23)15(12-14)13-26(24,25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJPXGOFUIRCEZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666307 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(benzenesulfonyl)methyl-4-nitrobenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Scientific Research Applications
(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs from the enaminone-chalcone family, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Findings
Dimethylamino Group: Electron-donating dimethylamino groups (common in all analogs) increase electron density in the chalcone backbone, enhancing fluorescence properties (e.g., solid-state emissive behavior in ) and modulating redox activity in antioxidant applications . Sulfonyl vs. Chloro/Thiophene Substituents: The benzenesulfonylmethyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may improve selectivity in enzyme inhibition compared to smaller substituents like chloro or thiophene .
Physicochemical Properties: Melting Points: Compounds with nitro groups (e.g., 169–171°C in ) exhibit higher melting points than halogen-substituted analogs (e.g., 204–205°C in chlorinated derivatives ), likely due to increased polarity and intermolecular interactions. Spectral Data: IR spectra consistently show C=O stretches near 1650–1670 cm⁻¹ and C=C stretches at 1600–1610 cm⁻¹, confirming the enaminone core .
Biological and Material Applications: MAO-B Inhibition: Methoxy-substituted chalcones (e.g., (2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one) show potent MAO-B inhibition (IC50 = 0.29 µM), suggesting the target compound’s dimethylamino and nitro groups could synergize for similar activity . Antifungal Activity: Nitro-containing chalcones (e.g., (2E)-1-(4’-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one) exhibit MIC = 0.07 µg mL⁻¹ against Trichophyton rubrum, indicating the target compound’s nitro group may enhance antifungal efficacy .
Biological Activity
The compound (2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one, often referred to as a nitrophenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a dimethylamino group and a nitrophenyl moiety. Its molecular formula is with a molecular weight of 350.39 g/mol. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in cancer cell proliferation. For instance, it acts as a selective inhibitor of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are implicated in cancer progression .
- Antioxidant Properties : Studies indicate that the compound exhibits significant antioxidant activity, which helps in reducing oxidative stress within cells. This property is beneficial in preventing cellular damage associated with various diseases .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens, suggesting its potential use as an antibacterial or antifungal agent .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: HDAC Inhibition
In a study conducted on various cancer cell lines, the compound was tested for its ability to inhibit HDAC activity. Results showed that at concentrations ranging from 10 µM to 50 µM, there was a dose-dependent decrease in HDAC activity, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .
Case Study: Antioxidant Activity
Another investigation focused on the antioxidant potential of the compound using DPPH radical scavenging assays. The results indicated that it exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
